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Compound of Interest
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Cat. No.: B1231415 Get Quote

An In-depth Technical Guide to Torularhodin as a Natural Food Colorant

Introduction
Torularhodin is a natural red carotenoid pigment belonging to the xanthophyll group, produced

by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces

genera.[1][2][3] Unlike more common carotenoids such as β-carotene and lycopene,

torularhodin possesses a terminal carboxylic acid group, which imparts slightly more polar

properties.[4][5] This C40 tetraterpenoid has garnered significant interest from the food,

cosmetic, and pharmaceutical industries due to its potent biological activities and potential to

serve as a natural alternative to synthetic colorants.[3][4]

The demand for natural food additives is rising due to growing consumer concerns over the

safety of synthetic compounds.[6] Torularhodin's vibrant rosy-red color, coupled with its strong

antioxidant, antimicrobial, and pro-vitamin A activities, positions it as a high-value functional

ingredient.[3][4][7] This guide provides a comprehensive technical overview of torularhodin,

covering its biosynthesis, production, extraction, and quantification, as well as its biological

functions and the experimental protocols used to characterize it.

Biochemistry and Biosynthesis
Torularhodin (3′,4′-didehydro-β,ψ-caroten-16′-oic acid) is structurally characterized by a β-

ionone ring connected to a long polyene chain of conjugated double bonds, terminating in a

carboxylic acid group.[5] This extensive system of thirteen conjugated double bonds is

responsible for its characteristic color and high antioxidant activity.[3][4]
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The biosynthesis of torularhodin in yeasts follows the general carotenoid pathway, starting

from geranylgeranyl pyrophosphate (GGPP).[3][8] The pathway diverges from the synthesis of

β-carotene at the level of γ-carotene. While the cyclization of both ends of the lycopene

molecule leads to β-carotene, the cyclization of only one end produces γ-carotene. This

compound then serves as a direct precursor to torulene, which is subsequently oxidized to form

torularhodin.[4][5] The key enzymes in this specific branch include a bifunctional lycopene

cyclase/phytoene synthase (encoded by crtYB) and a phytoene desaturase (crtI).[3][8]

Caption: Proposed biosynthetic pathway of torularhodin in yeasts.[3][5][8]

Production, Extraction, and Quantification
Microbial Production
Torularhodin is primarily produced via fermentation of red yeasts, such as Rhodotorula

glutinis, Rhodotorula mucilaginosa, and Sporobolomyces ruberrimus.[2][4] Production yields

are highly dependent on the microbial strain and cultivation conditions. Factors including

carbon and nitrogen sources, temperature, pH, and light exposure can significantly influence

both the total carotenoid content and the relative proportion of torularhodin.[4][9][10] For

instance, higher temperatures may favor torularhodin synthesis over torulene and β-carotene.

[4] Additionally, oxidative stress, induced by agents like H₂O₂ or weak white light, has been

shown to enhance torularhodin production, suggesting its role as a protective antioxidant for

the yeast cells.[4][11]

Extraction and Purification
Being an intracellular pigment, the recovery of torularhodin requires effective cell disruption

followed by extraction and purification. The overall process involves several key stages, from

cultivation to obtaining a purified final product.

Caption: General experimental workflow for torularhodin production and analysis.

Common extraction methods involve the use of organic solvents like acetone, hexane,

methanol, and chloroform, often in mixtures.[1][6] More advanced and environmentally friendly

techniques such as supercritical CO₂ (SFE-CO₂) extraction are being developed.[1][12] A two-

step SFE-CO₂ process can selectively isolate non-polar carotenoids first, followed by the

extraction of the more polar torularhodin using ethanol as a co-solvent, achieving purities up

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.researchgate.net/publication/324089263_Torulene_and_torularhodin_New_fungal_carotenoids_for_industry
https://www.researchgate.net/figure/Proposed-biosynthesis-pathway-of-torulene-and-torularhodin-in-yeast-cells-from_fig3_324089263
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.researchgate.net/figure/Biosynthesis-of-carotenoids-especially-Torulene-and-Torularhodin_fig1_274735851
https://www.researchgate.net/publication/324089263_Torulene_and_torularhodin_New_fungal_carotenoids_for_industry
https://www.researchgate.net/figure/Proposed-biosynthesis-pathway-of-torulene-and-torularhodin-in-yeast-cells-from_fig3_324089263
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.researchgate.net/publication/324089263_Torulene_and_torularhodin_New_fungal_carotenoids_for_industry
https://www.researchgate.net/figure/Biosynthesis-of-carotenoids-especially-Torulene-and-Torularhodin_fig1_274735851
https://www.researchgate.net/figure/Proposed-biosynthesis-pathway-of-torulene-and-torularhodin-in-yeast-cells-from_fig3_324089263
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.researchgate.net/publication/374511825_Production_kinetics_and_characterization_of_natural_food_color_torularhodin_with_antimicrobial_potential
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/abstract/?lang=en
https://www.researchgate.net/publication/274735851_Torularhodin_and_Torulene_Bioproduction_Properties_and_Prospective_Applications_in_Food_and_Cosmetics-a_Review
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.researchgate.net/publication/222236539_Activation_of_Torularhodin_Production_by_Rhodotorula_glutinis_Using_Weak_White_Light_Irradiation
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604813/
https://www.mdpi.com/2311-5637/9/9/846
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604813/
https://www.researchgate.net/publication/378398763_A_New_Method_for_Selective_Extraction_of_Torularhodin_from_Red_Yeast_Using_CO2-SFE_Technique
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to 97.9%.[1] Purification is typically achieved using column chromatography with a silica

stationary phase.[6][13]

Quantification
Torularhodin content can be quantified using spectrophotometry or High-Performance Liquid

Chromatography (HPLC).[6][14] For rapid spectroscopic measurement, the absorption

coefficient (E1% 1cm) of torularhodin dissolved in chloroform has been determined to be

3342.[6] HPLC provides more accurate quantification and allows for the separation and

identification of different carotenoids in a mixture.[1]

Quantitative Data Summary
Table 1: Physicochemical Properties of Torularhodin

Property Value Solvent Reference

Absorption Maxima

(λmax)
494 nm Acetone [6]

~494 nm
n-hexane/ethanol (1/1,

v/v)
[6]

Absorption Coefficient

(E1% 1cm)
3342 Chloroform [6]

Table 2: Antioxidant Activity of Torularhodin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11604813/
https://www.mdpi.com/2311-5637/9/9/846
https://www.researchgate.net/publication/344892151_Influence_of_organic_solvents_in_the_extraction_and_purification_of_torularhodin_from_Sporobolomyces_ruberrimus
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.mdpi.com/2311-5637/9/9/846
https://www.researchgate.net/publication/266888219_Method_for_Torularhodin_Separation_and_Analysis_in_the_Yeast_Rhodotorula_Rubra_Aerobically_Cultivated_in_Lab_Bioreactor
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.mdpi.com/2311-5637/9/9/846
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604813/
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.mdpi.com/2311-5637/9/9/846
https://www.mdpi.com/2311-5637/9/9/846
https://www.mdpi.com/2311-5637/9/9/846
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Parameter Result Reference

DPPH Radical

Scavenging
IC₅₀ 9.38 µM [15]

ABTS Radical

Scavenging
IC₅₀ 1.96 µM [15]

General Antioxidant

Activity
Initial Activity 96% [16][17]

Activity after 7 days 89% (decrease of 7%) [16]

Activity after 14 days
79% (decrease of

17%)
[16]

IC₅₀: The concentration required to scavenge 50% of the free radicals.

Table 3: Antimicrobial Activity of Torularhodin (Methanol
Extract)

Pathogenic
Microbe

Assay Result Reference

Escherichia coli Agar Well Diffusion
25 mm (Zone of

Inhibition)
[16]

Staphylococcus

aureus
Agar Well Diffusion

18 mm (Zone of

Inhibition)
[16]

Candida utilis Agar Well Diffusion
16 mm (Zone of

Inhibition)
[16]

Various Pathogens
Minimum Inhibitory

Conc. (MIC)

22.18 to 44.375

mg/mL
[16][17]

Biological Activities and Cellular Mechanisms
Torularhodin exhibits a range of biological activities that make it a valuable compound for

health and wellness applications.
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Antioxidant and Anti-inflammatory Effects
Torularhodin is a powerful antioxidant, with studies demonstrating that its ability to scavenge

peroxyl free radicals and quench singlet oxygen is more effective than that of β-carotene.[7][16]

This enhanced activity is attributed to its longer chain of conjugated double bonds.[7][11] Its

antioxidant capacity has been shown to protect cells from oxidative damage. For example,

torularhodin can protect hepatocytes from H₂O₂-induced damage by maintaining cell viability

and integrity.[18]

The anti-inflammatory and antioxidant effects of torularhodin are mediated, in part, through

the modulation of key cellular signaling pathways. It has been shown to intervene in cellular

processes by modulating the PI3K/Akt/mTOR and Nrf2/HO-1 pathways.[8] It can also attenuate

inflammatory responses by inhibiting the TLR4 pathway, thereby reducing the expression of

inflammatory factors like TLR4, MyD88, and TNF-α.[15]

Caption: Modulation of cellular signaling pathways by torularhodin.[8][15]

Pro-vitamin A and Other Activities
Torularhodin possesses pro-vitamin A activity, as its structure contains the requisite β-ionone

ring and a sufficiently long polyene chain necessary for enzymatic conversion to vitamin A in

the body.[4] Its activity is estimated to be about 75% that of β-carotene.[4] Furthermore, studies

have indicated that torularhodin has antimicrobial effects against various human pathogens

and may possess anti-cancer properties.[3][16]

Detailed Experimental Protocols
Protocol for Torularhodin Production from Rhodotorula
sp.

Strain Maintenance: Maintain the Rhodotorula strain on YPD (Yeast Extract Peptone

Dextrose) agar plates at 4°C, subculturing monthly.[6]

Pre-cultivation: Inoculate a single loop of yeast cells into a 250 mL Erlenmeyer flask

containing 100 mL of YPD liquid medium. Incubate for 24-48 hours at 26-30°C with shaking

(e.g., 130 rpm).[12]
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Fermentation: Transfer the pre-culture to a larger bioreactor containing a suitable production

medium. The medium composition can be optimized for carotenoid production (e.g., by

adjusting carbon/nitrogen ratio).

Cultivation Conditions: Maintain the culture at a controlled temperature (e.g., 25-30°C) and

pH (e.g., 6.0).[14] Provide aeration and agitation. For stress-induced production, expose the

culture to weak white light (e.g., 3500 lux).[5][11]

Harvesting: After the desired fermentation period (e.g., 72 hours), harvest the yeast biomass

by centrifugation (e.g., 8000-8900 x g for 10 minutes).[12][14] Wash the cell pellet with

distilled water.

Protocol for Solvent Extraction and Purification
Cell Disruption: Resuspend the wet biomass. Disrupt the cells using a suitable method such

as thermal acid treatment or ultrasound-assisted enzymatic lysis to release the intracellular

pigments.[6]

Extraction: Add a solvent mixture, such as acetone/hexane (e.g., 9:1 v/v), to the disrupted

cell suspension.[13] Mix thoroughly and repeat the extraction process on the biomass pellet

multiple times to ensure complete recovery.

Phase Separation: Combine the solvent extracts. If using an aqueous mixture, the

carotenoids will partition into the non-polar layer (e.g., hexane).[14] Collect this pigmented

layer.

Purification: Concentrate the crude extract under reduced pressure. Purify the torularhodin
from other carotenoids using preparative chromatography on a silica cartridge. Elute with a

solvent system such as methanol/acetone/hexane (2/2/1, v/v/v).[1][6]

Analysis: Analyze the purified fraction using TLC and HPLC to confirm purity. Quantify using

a spectrophotometer with chloroform as the solvent, measuring absorbance at the λmax and

using the known absorption coefficient.[6]

Protocol for ABTS Radical Scavenging Assay
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Reagent Preparation: Prepare a stock solution of ABTS (2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to

stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation

(ABTS•+).

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to

an absorbance of approximately 0.70 at 734 nm.

Assay Procedure: Dissolve the purified torularhodin sample in a suitable solvent to prepare

various concentrations.

Reaction: Add a small volume of each torularhodin concentration to the ABTS•+ working

solution. Incubate the mixture in the dark for a specific time (e.g., 6 minutes).

Measurement: Measure the absorbance of the reaction mixture at 734 nm. A decrease in

absorbance indicates scavenging activity.

Calculation: Calculate the percentage of inhibition for each concentration and determine the

IC₅₀ value, which is the concentration of torularhodin that scavenges 50% of the ABTS

radicals.

Conclusion
Torularhodin stands out as a promising natural colorant with significant added value due to its

multifaceted biological activities. Its production through microbial fermentation is scalable and

sustainable. While challenges remain in optimizing production yields and developing cost-

effective, large-scale purification processes, ongoing research is paving the way for its

commercialization.[3][6] For researchers and developers in the food and pharmaceutical

sectors, torularhodin offers a compelling combination of vibrant color and potent health

benefits, aligning perfectly with the growing consumer trend towards natural and functional

ingredients. Further studies are needed to fully evaluate its bioactivity and safety in humans to

realize its full potential in industrial applications.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.researchgate.net/publication/324089263_Torulene_and_torularhodin_New_fungal_carotenoids_for_industry
https://www.mdpi.com/2311-5637/9/9/846
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.researchgate.net/publication/324089263_Torulene_and_torularhodin_New_fungal_carotenoids_for_industry
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.benchchem.com/product/b1231415?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE
Technique - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. scielo.br [scielo.br]

5. researchgate.net [researchgate.net]

6. Strategies for Recovery, Purification and Quantification of Torularhodin Produced by
Rhodotorula mucilaginosa Using Different Carbon Sources [mdpi.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. scielo.br [scielo.br]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. Study on the Cellular Anti-Inflammatory Effect of Torularhodin Produced by Sporidiobolus
pararoseus ZQHL Isolated from Vinegar Fungus [mdpi.com]

16. Evaluation of Antioxidant and Antimicrobial Activities of Torular...: Ingenta Connect
[ingentaconnect.com]

17. researchgate.net [researchgate.net]

18. Determination of the Molecular Mechanism of Torularhodin against Hepatic Oxidative
Damage by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Torularhodin as a natural food colorant]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231415#torularhodin-as-a-natural-food-colorant]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11604813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604813/
https://www.researchgate.net/publication/374511825_Production_kinetics_and_characterization_of_natural_food_color_torularhodin_with_antimicrobial_potential
https://www.researchgate.net/publication/324089263_Torulene_and_torularhodin_New_fungal_carotenoids_for_industry
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/
https://www.researchgate.net/figure/Biosynthesis-of-carotenoids-especially-Torulene-and-Torularhodin_fig1_274735851
https://www.mdpi.com/2311-5637/9/9/846
https://www.mdpi.com/2311-5637/9/9/846
https://www.researchgate.net/figure/Comparison-of-torularhodin-and-torulene-antioxidant-and-provitamin-A-activity_tbl1_274735851
https://www.researchgate.net/figure/Proposed-biosynthesis-pathway-of-torulene-and-torularhodin-in-yeast-cells-from_fig3_324089263
https://www.scielo.br/j/babt/a/LfzCMjyS85qHzzdcB6LL9xs/abstract/?lang=en
https://www.researchgate.net/publication/274735851_Torularhodin_and_Torulene_Bioproduction_Properties_and_Prospective_Applications_in_Food_and_Cosmetics-a_Review
https://www.researchgate.net/publication/222236539_Activation_of_Torularhodin_Production_by_Rhodotorula_glutinis_Using_Weak_White_Light_Irradiation
https://www.researchgate.net/publication/378398763_A_New_Method_for_Selective_Extraction_of_Torularhodin_from_Red_Yeast_Using_CO2-SFE_Technique
https://www.researchgate.net/publication/344892151_Influence_of_organic_solvents_in_the_extraction_and_purification_of_torularhodin_from_Sporobolomyces_ruberrimus
https://www.researchgate.net/publication/266888219_Method_for_Torularhodin_Separation_and_Analysis_in_the_Yeast_Rhodotorula_Rubra_Aerobically_Cultivated_in_Lab_Bioreactor
https://www.mdpi.com/1420-3049/28/3/1436
https://www.mdpi.com/1420-3049/28/3/1436
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.researchgate.net/publication/266259768_Evaluation_of_Antioxidant_and_Antimicrobial_Activities_of_Torularhodin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6664691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6664691/
https://www.benchchem.com/product/b1231415#torularhodin-as-a-natural-food-colorant
https://www.benchchem.com/product/b1231415#torularhodin-as-a-natural-food-colorant
https://www.benchchem.com/product/b1231415#torularhodin-as-a-natural-food-colorant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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